molecular formula C17H24N2O4 B13003850 Tert-butyl3-{[(benzyloxy)carbonyl](methyl)amino}azetidine-1-carboxylate CAS No. 1638767-12-0

Tert-butyl3-{[(benzyloxy)carbonyl](methyl)amino}azetidine-1-carboxylate

Cat. No.: B13003850
CAS No.: 1638767-12-0
M. Wt: 320.4 g/mol
InChI Key: RBWLSYLQBKTSLF-UHFFFAOYSA-N
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Description

Tert-butyl3-{(benzyloxy)carbonylamino}azetidine-1-carboxylate is a complex organic compound with a molecular formula of C17H24N2O4. It is known for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl3-{(benzyloxy)carbonylamino}azetidine-1-carboxylate typically involves the protection of amino acids using tert-butyloxycarbonyl (Boc) groups. The process includes the following steps:

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl3-{(benzyloxy)carbonylamino}azetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different chemical syntheses .

Scientific Research Applications

Tert-butyl3-{(benzyloxy)carbonylamino}azetidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of fine chemicals and advanced materials

Mechanism of Action

The mechanism of action of tert-butyl3-{(benzyloxy)carbonylamino}azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can inhibit or activate enzymes, modulate receptor activity, and interfere with cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl3-{(benzyloxy)carbonylamino}azetidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .

Properties

CAS No.

1638767-12-0

Molecular Formula

C17H24N2O4

Molecular Weight

320.4 g/mol

IUPAC Name

tert-butyl 3-[methyl(phenylmethoxycarbonyl)amino]azetidine-1-carboxylate

InChI

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-10-14(11-19)18(4)15(20)22-12-13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3

InChI Key

RBWLSYLQBKTSLF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N(C)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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